molecular formula C11H12N2O3 B169709 Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 17322-90-6

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B169709
Key on ui cas rn: 17322-90-6
M. Wt: 220.22 g/mol
InChI Key: UKDUVKNCGFTUFR-UHFFFAOYSA-N
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Patent
US07405210B2

Procedure details

To a solution of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester (Preparation 35, 128 mg, 0.58 mmol) in ethanol (10 mL, absolute) was added aqueous sodium hydroxide (0.35 mL, 2M) and the mixture heated to 70° C. for 3 h then cooled to rt. The solution was adjusted to pH 4 by addition of glacial acetic acid and the solvents removed under reduced pressure. Ethyl acetate (20 mL) was added to the resulting oil and the mixture sonicated until a fine suspension formed. The mother liquor was decanted and the remaining solid was washed with ethyl acetate and dried in vacuo to give the title compound as a pale orange powder. δH (CD3OD): 3.92 (3H, s), 6.63 (1H, d), 6.94 (1H, s), 7.72 (1H, d).
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:14][C:13]2[C:8](=[N:9][C:10]([O:15][CH3:16])=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])C.[OH-].[Na+].C(O)(=O)C>C(O)C>[CH3:16][O:15][C:10]1[N:9]=[C:8]2[CH:7]=[C:6]([C:4]([OH:5])=[O:3])[NH:14][C:13]2=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
128 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=NC(=CC=C2N1)OC
Name
Quantity
0.35 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to rt
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (20 mL) was added to the resulting oil
CUSTOM
Type
CUSTOM
Details
the mixture sonicated until a fine suspension
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The mother liquor was decanted
WASH
Type
WASH
Details
the remaining solid was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(=N1)C=C(N2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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